molecular formula C21H22N6 B2808951 4-N-苄基-1-甲基-6-N-[(4-甲基苯基)甲基]吡唑并[3,4-d]嘧啶-4,6-二胺 CAS No. 897619-20-4

4-N-苄基-1-甲基-6-N-[(4-甲基苯基)甲基]吡唑并[3,4-d]嘧啶-4,6-二胺

货号: B2808951
CAS 编号: 897619-20-4
分子量: 358.449
InChI 键: MXKOLTWKUJHRBL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . It’s part of a new set of small molecules that have been synthesized as novel CDK2 targeting compounds . These compounds have shown significant inhibitory activity, with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM .


Synthesis Analysis

The synthesis of these compounds involves the design and creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound isn’t detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold . This structure is a key feature of the new set of small molecules that have been synthesized as novel CDK2 targeting compounds .

科学研究应用

光电材料

将吡唑并[3,4-d]嘧啶衍生物并入π扩展共轭体系对于新型光电材料的制造非常有价值。这些化合物由于其独特的结构,可用于制造有机发光二极管(OLED),包括白色OLED和高效红色磷光OLED。芳基乙烯基取代的喹唑啉和嘧啶衍生物已显示出作为非线性光学材料和比色pH传感器的潜力。将苯并咪唑、咔唑、三亚苯基或三苯胺片段整合到吡唑并[3,4-d]嘧啶骨架中增强了这些化合物的电致发光特性,使其适用于光电子学中的各种应用,例如开发OLED的磷光材料和染料敏化太阳能电池的光敏剂(Lipunova et al., 2018)

药物化学

吡唑并[3,4-d]嘧啶因其广泛的药用特性而被认可,表现出抗癌、中枢神经系统药物、抗感染、抗炎药剂等活性。这些化合物的构效关系(SAR)研究是药物化学的一个重点领域,旨在开发潜在的候选药物。这一类化合物作为药物发现中的多功能构建模块,为药剂师进一步开发其在新型治疗剂开发中的潜力提供了巨大的空间(Cherukupalli et al., 2017)

抗菌药物发现

对吡唑并[3,4-d]嘧啶类似物的研究强调了它们作为抗菌药物发现中特权支架的重要性。这些化合物的结构多样性和多功能性,加上它们的药理活性,突出了它们在创造新的抗菌剂中的潜力。通过探索不同的合成方法和结构修饰,包括环变化和取代,研究人员旨在提高这些化合物的药代动力学特性和抗菌效力,为下一代抗菌剂的开发提出了一个有希望的方向(Trivedi et al., 2022)

杂环合成

吡唑并[3,4-d]嘧啶支架在合成多种杂环化合物中也至关重要。它的反应性使其成为构建复杂分子结构的极好构建模块,包括具有潜在生物活性的分子结构。该支架的合成多功能性能够创造出不同的化学实体,可以探索其在药物化学和药物开发中的各种应用(Gomaa et al., 2020)

作用机制

These compounds have been designed and synthesized as novel CDK2 targeting compounds . They have shown significant inhibitory activity against CDK2/cyclin A2 . The most potent anti-proliferative compounds achieved enzymatic inhibitory activity against CDK2/cyclin A2 .

未来方向

The future directions for this compound involve further investigations . The compound displayed potent dual activity against examined cell lines and CDK2, and was thus selected for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

属性

IUPAC Name

4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6/c1-15-8-10-17(11-9-15)13-23-21-25-19(18-14-24-27(2)20(18)26-21)22-12-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKOLTWKUJHRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。